![molecular formula C15H21ClN2O3 B2663027 N-[[4-Benzyl-3-(hydroxymethyl)morpholin-3-yl]methyl]-2-chloroacetamide CAS No. 2411266-87-8](/img/structure/B2663027.png)
N-[[4-Benzyl-3-(hydroxymethyl)morpholin-3-yl]methyl]-2-chloroacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[[4-Benzyl-3-(hydroxymethyl)morpholin-3-yl]methyl]-2-chloroacetamide, also known as Bm-CAM, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. Bm-CAM is a synthetic compound that is derived from morpholine, benzyl, and chloroacetamide. It is a white crystalline powder with a molecular formula of C16H21ClN2O2 and a molecular weight of 316.81 g/mol.
作用機序
The mechanism of action of N-[[4-Benzyl-3-(hydroxymethyl)morpholin-3-yl]methyl]-2-chloroacetamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins. N-[[4-Benzyl-3-(hydroxymethyl)morpholin-3-yl]methyl]-2-chloroacetamide has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition leads to an increase in the concentration of acetylcholine in the brain, which can improve cognitive function in patients with Alzheimer's disease. N-[[4-Benzyl-3-(hydroxymethyl)morpholin-3-yl]methyl]-2-chloroacetamide has also been shown to inhibit the activity of various kinases, which are enzymes that play a crucial role in cell signaling pathways.
Biochemical and Physiological Effects:
N-[[4-Benzyl-3-(hydroxymethyl)morpholin-3-yl]methyl]-2-chloroacetamide has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that N-[[4-Benzyl-3-(hydroxymethyl)morpholin-3-yl]methyl]-2-chloroacetamide can inhibit the proliferation of cancer cells and induce apoptosis, which is a programmed cell death mechanism. N-[[4-Benzyl-3-(hydroxymethyl)morpholin-3-yl]methyl]-2-chloroacetamide has also been shown to decrease the production of reactive oxygen species, which are molecules that can damage cells and tissues. In vivo studies have shown that N-[[4-Benzyl-3-(hydroxymethyl)morpholin-3-yl]methyl]-2-chloroacetamide can improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
実験室実験の利点と制限
N-[[4-Benzyl-3-(hydroxymethyl)morpholin-3-yl]methyl]-2-chloroacetamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities and purified using standard techniques. N-[[4-Benzyl-3-(hydroxymethyl)morpholin-3-yl]methyl]-2-chloroacetamide is also stable under normal laboratory conditions and can be stored for long periods without degradation. However, N-[[4-Benzyl-3-(hydroxymethyl)morpholin-3-yl]methyl]-2-chloroacetamide has some limitations for lab experiments. It is a relatively new compound, and its properties and behavior are not fully understood. N-[[4-Benzyl-3-(hydroxymethyl)morpholin-3-yl]methyl]-2-chloroacetamide also has limited solubility in water, which can make it difficult to use in certain experiments.
将来の方向性
There are several future directions for research on N-[[4-Benzyl-3-(hydroxymethyl)morpholin-3-yl]methyl]-2-chloroacetamide. One direction is to investigate the potential of N-[[4-Benzyl-3-(hydroxymethyl)morpholin-3-yl]methyl]-2-chloroacetamide as a therapeutic agent for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. Another direction is to study the mechanism of action of N-[[4-Benzyl-3-(hydroxymethyl)morpholin-3-yl]methyl]-2-chloroacetamide in more detail to better understand its effects on different enzymes and proteins. Additionally, future research could focus on developing new derivatives of N-[[4-Benzyl-3-(hydroxymethyl)morpholin-3-yl]methyl]-2-chloroacetamide with improved efficacy and safety profiles.
合成法
The synthesis of N-[[4-Benzyl-3-(hydroxymethyl)morpholin-3-yl]methyl]-2-chloroacetamide involves a multi-step process that requires expertise in organic chemistry. The first step involves the reaction of benzylamine with chloroacetyl chloride to form N-benzyl chloroacetamide. The second step involves the reaction of N-benzyl chloroacetamide with morpholine and formaldehyde to form N-[[4-Benzyl-3-(hydroxymethyl)morpholin-3-yl]methyl]-2-chloroacetamide. The purity and yield of N-[[4-Benzyl-3-(hydroxymethyl)morpholin-3-yl]methyl]-2-chloroacetamide can be improved by using different purification techniques such as recrystallization and column chromatography.
科学的研究の応用
N-[[4-Benzyl-3-(hydroxymethyl)morpholin-3-yl]methyl]-2-chloroacetamide has been extensively studied for its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. In medicinal chemistry, N-[[4-Benzyl-3-(hydroxymethyl)morpholin-3-yl]methyl]-2-chloroacetamide has been investigated as a potential drug candidate for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. In biochemistry, N-[[4-Benzyl-3-(hydroxymethyl)morpholin-3-yl]methyl]-2-chloroacetamide has been used as a chemical probe to study the function of different proteins and enzymes. In pharmacology, N-[[4-Benzyl-3-(hydroxymethyl)morpholin-3-yl]methyl]-2-chloroacetamide has been used as a tool to investigate the mechanism of action of different drugs and to develop new drugs with improved efficacy and safety profiles.
特性
IUPAC Name |
N-[[4-benzyl-3-(hydroxymethyl)morpholin-3-yl]methyl]-2-chloroacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21ClN2O3/c16-8-14(20)17-10-15(11-19)12-21-7-6-18(15)9-13-4-2-1-3-5-13/h1-5,19H,6-12H2,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWKWWONNGUHLIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(N1CC2=CC=CC=C2)(CNC(=O)CCl)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[[4-Benzyl-3-(hydroxymethyl)morpholin-3-yl]methyl]-2-chloroacetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

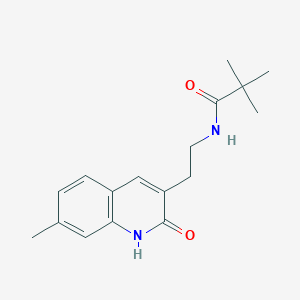
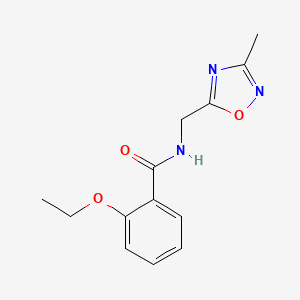
![Ethyl 4-((2-(4-chlorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-3-oxobutanoate](/img/structure/B2662948.png)
![Ethyl 4-((4-(2-(4,6-difluorobenzo[d]thiazol-2-yl)hydrazinecarbonyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2662950.png)
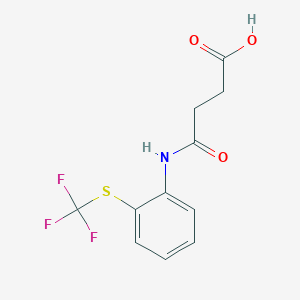

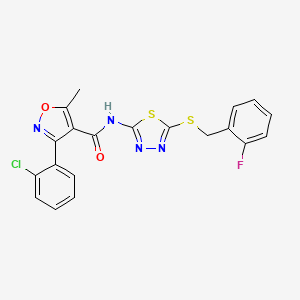
![N-[4-({(E)-[1-(3-methylbenzyl)-2,2-dioxido-4-oxo-1,4-dihydro-3H-2,1-benzothiazin-3-ylidene]methyl}amino)phenyl]acetamide](/img/structure/B2662956.png)
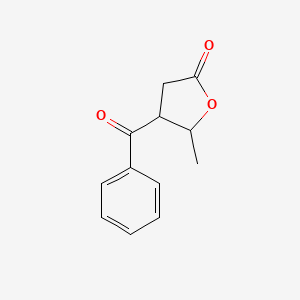


![4-Methyl-3-morpholin-4-yl-N-[2-(prop-2-enoylamino)ethyl]benzamide](/img/structure/B2662965.png)
![4-[(Furan-2-ylmethyl)-amino]-phenol](/img/structure/B2662966.png)
![Ethyl 2-[4-(6-chloro-4-phenylquinolin-2-yl)phenoxy]acetate](/img/structure/B2662967.png)